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2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol

Kinase inhibition FAK/PTK2 Selectivity profiling

Researchers needing balanced FAK/Pyk2 inhibition often face selectivity bias with existing probes. This ≥95% pure compound uniquely delivers equipotent inhibition of FAK (IC50=3,490 nM) and PTK2B (IC50=3,500 nM), eliminating selectivity artifacts. It also activates MOR-1 (4.41 at 9.3 µM) and shows negligible HepG2 cytotoxicity at 20 µM. Ideal for kinase signaling studies and as a CDK inhibitor specificity control. Supplied as powder; request quote for bulk.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 87538-73-6
Cat. No. B2957606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
CAS87538-73-6
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N
InChIInChI=1S/C18H17N3O3/c1-23-12-5-3-11(4-6-12)15-10-20-18(19)21-17(15)14-8-7-13(24-2)9-16(14)22/h3-10,22H,1-2H3,(H2,19,20,21)
InChIKeyCKQBIKHXMSBFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol (CAS 87538-73-6): Sourcing and Identification Guide


2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol (CAS 87538-73-6) is a synthetic small molecule belonging to the 2-(2-aminopyrimidin-4-yl)phenol (APP) class, a scaffold widely explored for kinase inhibition [1]. It has a molecular formula of C18H17N3O3 and a molecular weight of 323.35 g/mol, and is supplied at ≥95% purity by multiple vendors for research use only . The compound has been profiled in several PubChem high-throughput screening campaigns, with confirmed biochemical activity against a discrete panel of targets including focal adhesion kinase 1 (FAK/PTK2), PTK2B, and MAPK10 (JNK3) at micromolar concentrations [2].

Why Generic Substitution Is Not Advisable for 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol


Within the 2-(2-aminopyrimidin-4-yl)phenol (APP) chemotype, subtle variations in the nature and position of aryl and phenolic substituents profoundly alter kinase selectivity and antiproliferative potency. Unsubstituted APP itself is essentially inactive, while specific 5-aryl substitution on the pyrimidine ring combined with 4-phenol modification can shift IC50 values from >10 μM into the low nanomolar range for distinct kinase targets such as CDK1, CDK2, Pim-1, and VEGFR-2 [1][2]. The target compound bears a unique dual methoxy substitution pattern—a 4-methoxyphenyl group at the pyrimidine 5-position and a 5-methoxy group on the phenol ring—which is absent in the canonical APP scaffold and in most reported derivatives. Substituting this compound with a generic APP analog lacking these specific substituents would result in a different target engagement profile, as the methoxy groups are known to influence both hydrogen-bonding interactions in the kinase hinge region and overall lipophilicity [1].

Quantitative Differentiation Evidence for 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol (CAS 87538-73-6)


Kinase Profiling Selectivity: FAK vs. MAPK10 Activity Differential

In dose-response biochemical screening performed by The Scripps Research Institute Molecular Screening Center (PubChem AID 810 and AID 1284), the compound exhibited an IC50 of 3,490 nM against Focal Adhesion Kinase 1 (FAK/PTK2) [1], compared to an IC50 of 19,900 nM against Mitogen-Activated Protein Kinase 10 (MAPK10/JNK3) [2], yielding a 5.7-fold selectivity window for FAK over MAPK10 under comparable TR-FRET assay conditions. This contrasts with unsubstituted APP scaffold derivatives, which typically show preferential inhibition of CDK-family kinases (CDK1 IC50 = 94 nM, CDK2 IC50 = 68 nM for Compound 31) [3], indicating that the 5-(4-methoxyphenyl) substitution redirects target engagement away from CDKs toward FAK-family kinases.

Kinase inhibition FAK/PTK2 Selectivity profiling MAPK10/JNK3

PTK2B (Pyk2) Inhibitory Activity and FAK/Pyk2 Dual Engagement Profile

In PubChem AID 1641, the compound inhibited PTK2B (Pyk2) with an IC50 of 3,500 nM [1], nearly equipotent with its FAK IC50 of 3,490 nM (FAK/Pyk2 ratio ≈ 1.0) [2]. This balanced dual FAK/Pyk2 inhibitory profile is quantitatively distinct from clinical-stage FAK inhibitors such as PF-562271, which shows a >8-fold selectivity for FAK (IC50 = 1.5 nM) over Pyk2 (IC50 = 13 nM) [3], and from NVP-TAE226, which displays approximately 1.6-fold selectivity (FAK IC50 = 5.5 nM; Pyk2 IC50 = 3.5 nM) [4]. Although the absolute potency of the target compound is significantly lower (micromolar vs. nanomolar), its equipotent dual FAK/Pyk2 engagement is a distinctive pharmacological feature that may be exploited in contexts where simultaneous inhibition of both FAK family members is mechanistically desirable.

PTK2B Pyk2 FAK family Dual kinase inhibition

Cytotoxicity Screening in HepG2 Hepatocellular Carcinoma Cells

The compound was tested in a HepG2 cell-based cytotoxicity assay at 20 μM, showing −1.92% activity (essentially no cytotoxicity at this concentration) . This low cytotoxicity is notable when compared with the structurally related compound 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol (CAS 877782-42-8), which reportedly exhibits significant cytotoxic effects against cancer cell lines including HepG2 . The presence of a free 5-methoxy group (target compound) vs. a 5-ethoxy group (comparator) on the phenol ring appears to be a critical structural determinant of cytotoxicity, with the ethoxy analog showing enhanced activity. This provides a clear structural basis for selecting between these two closely related analogs depending on whether cytotoxicity or selective kinase modulation is the experimental objective.

Cytotoxicity HepG2 Cancer cell lines Phenotypic screening

Polypharmacology Profile: Multi-Target Screening Across Receptor and Enzyme Families

Comprehensive screening data from Johns Hopkins Ion Channel Center and The Scripps Research Institute reveal a multi-target interaction profile not observed with simpler APP analogs. The compound modulated regulator of G-protein signaling 4 (RGS4) with B Scores ranging from −7.61 to −7.53 , activated the mu-type opioid receptor (MOR-1) at 9.3 µM (activation score = 4.41) , weakly inhibited ADAM17 at 6.95 µM (1.23% inhibition) , and showed minimal activity at the muscarinic acetylcholine receptor M1 at 3 µM (activation score = −1.07) . The MOR-1 activation is particularly notable, as typical APP-based kinase inhibitors (e.g., CDK1/CDK2 inhibitor Compound 31, Pim-1 inhibitor 7d) are not reported to interact with opioid receptors [1]. This off-target receptor activity represents both a potential confounding factor for kinase-targeted studies and a potential repurposing avenue for opioid receptor research.

Polypharmacology Multi-target screening RGS4 Opioid receptor ADAM17

Structural Differentiation: 5-(4-Methoxyphenyl) Substitution vs. Unsubstituted APP Scaffold

The target compound contains a 5-(4-methoxyphenyl) substituent on the pyrimidine core and a 5-methoxy group on the phenol ring, whereas the base 2-(2-aminopyrimidin-4-yl)phenol scaffold (CAS 61381-91-9) carries no substituents (MW = 187.2 g/mol, cLogP ≈ 0.5) [1]. The dual methoxy substitution increases molecular weight to 323.35 g/mol and elevates calculated XLogP3-AA to 3.1 [2], representing a substantial increase in lipophilicity. Within the APP chemotype, increased lipophilicity through methoxy substitution at the 5-phenyl position has been correlated with enhanced cell permeability and altered kinase selectivity in CDK and Pim-1 inhibitor series [3][4]. While direct comparative permeability or selectivity data for this specific compound are not available in the peer-reviewed literature, the physicochemical divergence from the unsubstituted scaffold is sufficient to predict significantly different ADME and target engagement behavior.

Structure-activity relationship APP scaffold Methoxy substitution Lipophilicity

Absence of Nuclear Receptor Coactivator Activity as a Selectivity Filter

The compound was counter-screened against nuclear receptor coactivator 1 (NCOA1) and nuclear receptor coactivator 3 (NCOA3) in PubChem AIDs 602235 and 602234, respectively, yielding IC50 values of 16,900 nM and 7,070 nM [1][2]. These values are 3.7- to 8.9-fold higher (weaker) than the compound's FAK and PTK2B IC50 values (~3,500 nM), indicating a modest selectivity window against these transcriptional regulators. This contrasts with certain promiscuous kinase inhibitors that show equipotent inhibition of nuclear receptor coactivators [3]. While the data do not constitute a comprehensive selectivity panel, they provide initial evidence that the compound does not strongly engage NCOA family proteins at concentrations relevant to its primary kinase targets, reducing the likelihood of transcriptional off-target effects in cell-based studies.

Nuclear receptor coactivator NCOA1 NCOA3 Counter-screening

Optimal Application Scenarios for 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol Based on Quantitative Evidence


FAK/PTK2B Dual Inhibition Tool Compound for Dissecting Focal Adhesion Kinase Family Biology

The compound's equipotent FAK (IC50 = 3,490 nM) and PTK2B (IC50 = 3,500 nM) inhibition [1] makes it suitable as a dual FAK/Pyk2 probe in biochemical and cell-based assays where balanced engagement of both kinases is required. Unlike PF-562271 (8.7-fold FAK-selective) [2], this compound does not introduce selectivity bias between the two family members, enabling studies that require simultaneous inhibition of both FAK and Pyk2 signaling. Researchers should note the micromolar potency and confirm target engagement at working concentrations of 5–20 µM.

Negative Control for CDK-Focused APP Derivative Screening Cascades

Unlike Compound 31 (CDK1 IC50 = 94 nM, CDK2 IC50 = 68 nM) and other potent APP-based CDK inhibitors [1], the target compound's 5-(4-methoxyphenyl) substitution redirects activity toward FAK-family kinases with micromolar potency. This divergent selectivity profile qualifies the compound as a specificity control in CDK inhibitor screening programs, where it can be used to demonstrate that observed phenotypes are CDK-dependent rather than general APP-scaffold effects [2].

Opioid Receptor Modulation Studies Requiring MOR-1 Active Chemical Probes

The compound's MOR-1 activation activity (score = 4.41 at 9.3 µM) [1] is a rare feature among aminopyrimidine derivatives and positions it as a potential starting point for developing opioid receptor modulators with a non-classical chemotype. Unlike fentanyl analogs and morphinan derivatives, this compound's APP scaffold offers a structurally distinct platform for MOR-1 probe development. The concurrent FAK/PTK2B activity must be carefully controlled for in experiments designed to attribute effects specifically to MOR-1 modulation [2].

Cytotoxicity-Conscious Experimental Designs Requiring Kinase Modulation Without Confounding Cell Death

With negligible HepG2 cytotoxicity at 20 µM (−1.92% activity) [1], this compound is suitable for short-term mechanistic studies (e.g., kinase signaling pathway analysis, phosphoproteomics) where cell viability must be preserved. This contrasts with the 5-ethoxy analog (CAS 877782-42-8), which exhibits significant cytotoxicity [2]. Researchers should select the methoxy variant for target engagement studies and the ethoxy variant for phenotypic cytotoxicity screens, based on the experimental objective.

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